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Compound of Interest

Compound Name: Vorozole, (-)-

cat. No.: B15185656

Core Compound Identification

IUPAC Name: 6-[(R)-(4-chlorophenyl)-(1,2,4-triazol-1-yl)ymethyl]-1-methylbenzotriazole[1]

CAS Number: 132042-69-4[1]

Executive Summary

(-)-Vorozole is a potent and selective, non-steroidal competitive inhibitor of the aromatase
enzyme.[2] It belongs to the third generation of aromatase inhibitors and has been investigated
for its potential as an antineoplastic agent in the treatment of estrogen-dependent breast
cancer. By inhibiting aromatase, (-)-Vorozole blocks the peripheral conversion of androgens to
estrogens, thereby reducing circulating estrogen levels, which are crucial for the growth of
certain breast tumors. This guide provides a comprehensive overview of (-)-Vorozole, including
its mechanism of action, quantitative efficacy data, and detailed experimental protocols utilized
in its evaluation.

Mechanism of Action

(-)-Vorozole exerts its therapeutic effect by selectively inhibiting aromatase (estrogen
synthetase), a key enzyme in the biosynthesis of estrogens.[3][4] Aromatase, a member of the
cytochrome P450 superfamily (CYP19A1), is responsible for the aromatization of androgens,
specifically converting androstenedione to estrone and testosterone to estradiol.[3][4] In
postmenopausal women, the primary source of estrogen is the peripheral conversion of
adrenal androgens in tissues such as adipose tissue, muscle, and breast cancer tissue itself.[5]
(-)-Vorozole, a triazole derivative, binds reversibly to the cytochrome P450 moiety of the
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aromatase enzyme, effectively blocking this conversion and leading to a significant reduction in

estrogen levels.[2]

Quantitative Data

The following tables summarize the key quantitative data regarding the efficacy and potency of

(-)-Vorozole from various preclinical and clinical studies.

Table 1: In Vitro and In Vivo Potency of (-)-Vorozole

Parameter Value Species/System Reference
IC50 (Aromatase FSH-stimulated rat
o 1.4+0.5nM [5]
Inhibition) granulosa cells
ED50 (Estradiol PMSG-primed female
] 0.0034 mg/kg [5]
Reduction) rats
Table 2: Clinical Efficacy of Vorozole in Advanced Breast Cancer
Study Megestrol
Vorozole p-value Reference
Parameter Acetate
Objective
9.7% 6.8% 0.24 [6]
Response Rate
Clinical Benefit 23.5% 27.2% 0.42 [6]
Median Duration
18.2 months 12.5 months 0.074 [6]

of Response

Table 3: Effect of Vorozole on Hormone Levels in Postmenopausal Women
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Hormone Percent Reduction Treatment Details Reference

2.5 mg/day for 6
Estrone Sulfate >60% [7]
months

2.5 mg/day for 6
Estrone 30-40% [7]
months

] 2.5 mg/day for 6
Estradiol 10-20% [7]
months

Conversion of )
. Single oral dose of 1-5
Androstenedione to ~93-94% [8]
m
Estrone J

Experimental Protocols

In Vivo Aromatase Inhibition Assessment in Healthy
Postmenopausal Women

Objective: To evaluate the in vivo aromatase-inhibiting potency of vorozole.
Methodology:

o Twelve healthy postmenopausal women were enrolled in a double-blind, placebo-controlled
study.

o Each participant received a single oral dose of vorozole racemate (1, 2.5, or 5 mg) or a
placebo.

o Four hours after drug administration, a constant infusion of [14Clandrostenedione and
[3H]estrone was administered for 2 hours.

» Urine was collected for 4 days following the infusion.

» Estrogens were extracted from the urine and purified until a constant 3H/14C ratio of estrone
was achieved.
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» The percentage conversion of androstenedione to estrone was calculated to determine the
inhibition of aromatase activity.[3]

Antitumoral Efficacy in a DMBA-Induced Mammary
Tumor Model

Objective: To assess the antitumoral activity of vorozole in an estrogen-dependent mammary
adenocarcinoma rat model.

Methodology:

o Female Sprague-Dawley rats were treated with 7,12-dimethylbenz(a)anthracene (DMBA) to
induce mammary tumors. This can be achieved through oral gavage or subcutaneous
injection of DMBA.[9][10][11][12]

¢ Once tumors were established, rats were randomized to receive twice-daily oral
administrations of vorozole (e.g., 2.5 mg/kg), a placebo, or undergo ovariectomy as a
positive control.

e Treatment was continued for a specified period, for instance, 42 days.
e Tumor growth was monitored throughout the study by measuring tumor dimensions.

o At the end of the study, the number of existing tumors and the appearance of new tumors
were recorded.

» Blood samples were collected to measure serum levels of estradiol, progesterone, luteinizing
hormone, and follicle-stimulating hormone to assess the endocrine effects of the treatment.

[°]

Mandatory Visualizations
Signaling Pathway of Estrogen Biosynthesis and
Inhibition by (-)-Vorozole

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://pubmed.ncbi.nlm.nih.gov/8402628/
https://pubmed.ncbi.nlm.nih.gov/1737385/
https://www.researchgate.net/figure/Experimental-protocol-Animals-were-treated-with-DMBA-by-oral-gavage-20-mg-kg-rat-at_fig1_6965670
https://wvj.science-line.com/attachments/article/83/WVJ14(4)%20490-497,%202024.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC11833382/
https://pubmed.ncbi.nlm.nih.gov/1737385/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15185656?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Cholesterol

Pregnenolone

Progesterone

Androstenedione

Estrogen Biosynthesis and the Inhibitory Action of (-)-Vorozole

Estrone (E1) —P>| Testosterone

Estradiol (E2)

(-)-Vorozole

Aromatase (CYP19A1)

Aromatase (CYP19A1)

Click to download full resolution via product page

Caption: Steroid biosynthesis pathway illustrating the inhibition of aromatase by (-)-Vorozole.
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Experimental Workflow for DMBA-Induced Mammary
Carcinoma Model

Workflow for Evaluating (-)-Vorozole in a DMBA-Induced Rat Mammary Tumor Model

Start: Acclimatize Female Sprague-Dawley Rats

Gnduce Tumors with DMBA Administration)

(Monitor for Palpable Tumors)

(Randomize Rats into Treatment Groups)

l

Administer Treatment:
- (-)-Vorozole
- Placebo
- Ovariectomy

(Measure Tumor Size Periodicall;)

(Endpoint: Euthanize and Collect Tissues and BIoooD

'

Analyze Data:
- Tumor Growth Inhibition
- Hormone Levels
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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